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molecular formula C8H5BrO4 B8330981 7-Bromo-benzo[1,3]dioxole-4-carboxylic acid

7-Bromo-benzo[1,3]dioxole-4-carboxylic acid

Cat. No. B8330981
M. Wt: 245.03 g/mol
InChI Key: VJCZMFDFXXYGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06897224B2

Procedure details

1.95 g of 7-amino-benzo[1,3]dioxole-4-carboxylic acid in 25 ml of hydrobromic acid (48%) and 20 ml of water are mixed at 0° C. with a solution of 760 mg of sodium nitrite in 4.2 ml of water. It is stirred for 15 minutes and then added to a solution of 2.07 g of copper(I) bromide in 5.5 ml of hydrobromic acid (48%). It is heated for 30 minutes to 100° C., added to water and extracted with ethyl acetate. It is washed with brine, dried with sodium sulfate and concentrated by evaporation in a vacuum. 2.88 g of 7-bromo-benzo[1,3]dioxole-4-carboxylic acid is obtained as a brown solid. The latter is reacted in 50 ml of DMF at 0° C. with 4.08 g of cesium carbonate and 0.8 ml of methyl iodide. It is stirred for 4 hours at room temperature, added to water, and extracted with ethyl acetate. It is washed several times with water and brine, dried and concentrated by evaporation in a vacuum. 1.81 g of 7-bromo-benzo[1,3]dioxole-4-carboxylic acid methyl ester is obtained as a red solid. The latter is dissolved in 5 ml of ether, and 10 ml of THF is added to a solution of 5.06 ml of methylmagnesium chloride (3 M in THF) and 6 ml of ether at room temperature. After 3.5 hours, the batch is added to 1N hydrochloric acid, extracted with ethyl acetate, washed with brine, dried and concentrated by evaporation in a vacuum. 1.79 g of 2-(7-bromo-1,3-benzodioxol-4-yl)-propan-2-ol is obtained as an orange-colored oil.
Name
7-amino-benzo[1,3]dioxole-4-carboxylic acid
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
2.07 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]2[O:8][CH2:9][O:10][C:6]=2[C:5]([C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[BrH:18]>O.[Cu]Br>[Br:18][C:2]1[C:7]2[O:8][CH2:9][O:10][C:6]=2[C:5]([C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
7-amino-benzo[1,3]dioxole-4-carboxylic acid
Quantity
1.95 g
Type
reactant
Smiles
NC1=CC=C(C2=C1OCO2)C(=O)O
Name
Quantity
760 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
4.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
Br
Name
copper(I) bromide
Quantity
2.07 g
Type
catalyst
Smiles
[Cu]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
It is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is heated for 30 minutes to 100° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
It is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(C2=C1OCO2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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